3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C28H21BrN2O2S2 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-Bromophenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory and anti-cancer properties.
Chemical Structure
The molecular formula of the compound is C19H17BrN2O2S. The structure features a bromophenyl group, a naphthyl moiety, and a thieno-pyrimidine core. The presence of sulfur in the structure is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thieno-pyrimidine ring through cyclization reactions involving brominated phenyl derivatives and sulfur-containing reagents.
Anti-inflammatory Activity
Research indicates that compounds similar to the target molecule exhibit significant anti-inflammatory properties. For instance, thiazole and thiophene derivatives have been shown to inhibit pro-inflammatory cytokines in various in vitro models. A study highlighted that certain derivatives effectively reduced inflammation in mouse models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. A study on thiazoline derivatives showed promising results against both bacterial and fungal strains, indicating that the sulfur-containing moiety may enhance antimicrobial efficacy .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, particularly against cyclooxygenases (COX) involved in inflammation.
- Modulation of Signaling Pathways : They may interfere with signaling pathways such as NF-kB or MAPK that are crucial for cell proliferation and survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Properties
CAS No. |
618880-59-4 |
---|---|
Molecular Formula |
C28H21BrN2O2S2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H21BrN2O2S2/c29-20-11-13-21(14-12-20)31-27(33)25-22-7-3-4-8-24(22)35-26(25)30-28(31)34-16-23(32)19-10-9-17-5-1-2-6-18(17)15-19/h1-2,5-6,9-15H,3-4,7-8,16H2 |
InChI Key |
SUJUFYOQLXYMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.